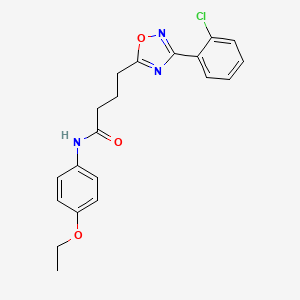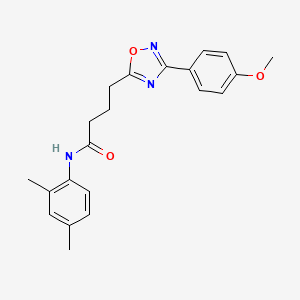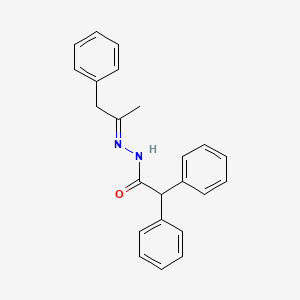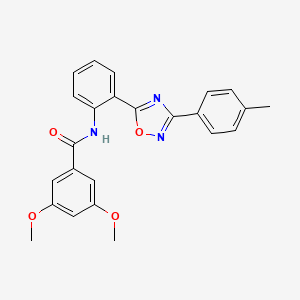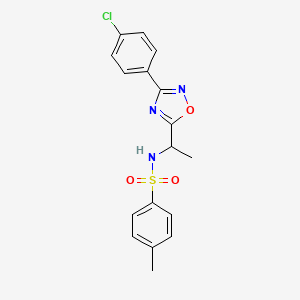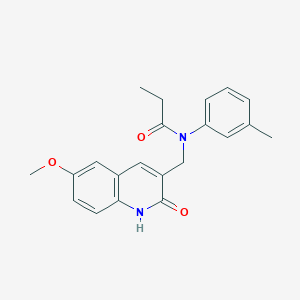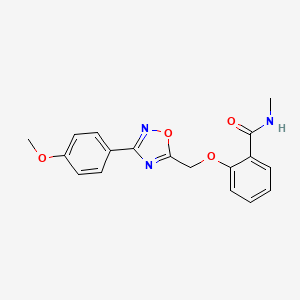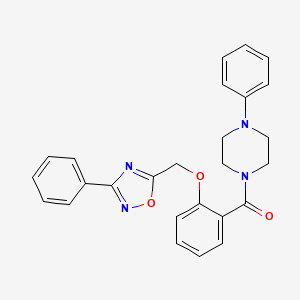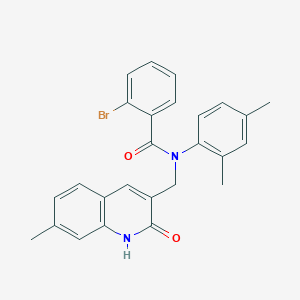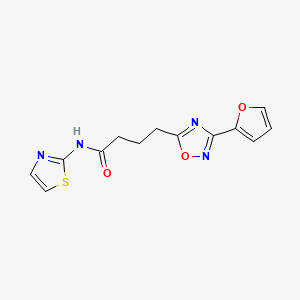
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)butanamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the inflammatory response. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)butanamide has several biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. It has also been shown to reduce the expression of adhesion molecules involved in the recruitment of inflammatory cells to the site of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)butanamide in lab experiments is its potential as an anti-inflammatory agent. This compound has been shown to have potent anti-inflammatory effects and may be useful in the development of new drugs for the treatment of inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Zukünftige Richtungen
There are several future directions for research on 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)butanamide. One area of interest is in the development of new drugs for the treatment of inflammatory diseases. This compound has shown promise as an anti-inflammatory agent and may be useful in the development of new drugs that target inflammatory pathways. Another area of interest is in the study of the mechanism of action of this compound. Further studies are needed to fully understand how this compound inhibits inflammatory pathways and to identify other potential targets for drug development. Additionally, studies are needed to determine the safety and efficacy of this compound in animal models and in humans.
Synthesemethoden
The synthesis of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)butanamide involves a series of chemical reactions. The starting materials are furan-2-carboxylic acid, thiazol-2-amine, and 3-amino-5-mercapto-1,2,4-oxadiazole. These compounds are reacted in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 1-hydroxybenzotriazole (HOBt) to form the desired product.
Wissenschaftliche Forschungsanwendungen
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)butanamide has been studied for its potential applications in various areas of scientific research. One of the primary areas of interest is in the development of new drugs. This compound has been shown to have potential as an anti-inflammatory agent and has been studied for its effects on various inflammatory markers.
Eigenschaften
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c18-10(15-13-14-6-8-21-13)4-1-5-11-16-12(17-20-11)9-3-2-7-19-9/h2-3,6-8H,1,4-5H2,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXHGNMJLWWOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)CCCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide](/img/structure/B7715114.png)
